molecular formula C20H14N4O3S4 B11977167 Methyl 2-(2-(4-hydro-1,2,4-triazolo[3,4-b]benzothiazol-3-ylthio)acetylamino)-4-(2-thienyl)thiophene-3-carboxylate

Methyl 2-(2-(4-hydro-1,2,4-triazolo[3,4-b]benzothiazol-3-ylthio)acetylamino)-4-(2-thienyl)thiophene-3-carboxylate

Cat. No.: B11977167
M. Wt: 486.6 g/mol
InChI Key: QRAXMAUXMQVFNH-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative featuring a fused triazolo[3,4-b]benzothiazole core, a thiophene substituent, and a thioacetyl amino group. The presence of sulfur-containing moieties (thiophene, thioether) may enhance binding to biological targets, such as enzymes or receptors involved in microbial or cancer cell proliferation .

Properties

Molecular Formula

C20H14N4O3S4

Molecular Weight

486.6 g/mol

IUPAC Name

methyl 4-thiophen-2-yl-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C20H14N4O3S4/c1-27-18(26)16-11(13-7-4-8-28-13)9-29-17(16)21-15(25)10-30-19-22-23-20-24(19)12-5-2-3-6-14(12)31-20/h2-9H,10H2,1H3,(H,21,25)

InChI Key

QRAXMAUXMQVFNH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)CSC3=NN=C4N3C5=CC=CC=C5S4

Origin of Product

United States

Preparation Methods

Synthesis of 4-Hydro-1,2,4-triazolo[3,4-b]benzothiazole-3-thiol

The triazolobenzothiazole core is synthesized via cyclization of 2-hydrazinobenzothiazole derivatives.

Procedure:

  • Preparation of 2-Hydrazinobenzothiazole :

    • Starting material : Substituted aniline derivatives (e.g., 4-methyl-2-aminobenzothiazole) are diazotized using NaNO₂ and HCl at 0–5°C, followed by reduction with freshly prepared potassium sulfite or stannous chloride-hydrochloric acid.

    • Conditions : Reaction at 90–95°C for 1–3 hours yields 2-hydrazinobenzothiazole hydrochloride (yield: ~70–80%).

  • Cyclization to Triazolobenzothiazole :

    • Reagents : Formic acid (excess) under reflux.

    • Mechanism : Intramolecular cyclization forms the triazolo[3,4-b]benzothiazole scaffold.

    • Key step : Neutralization with NaHCO₃ after refluxing for 9 hours isolates the product.

    • Yield : ~10–15% (requires optimization via solvent selection or catalysis).

Synthesis of Methyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate

The thiophene moiety is constructed using the Gewald reaction, a classical method for 2-aminothiophene derivatives.

Procedure:

  • Gewald Reaction :

    • Reactants : 2-Thiophenecarboxaldehyde, methyl cyanoacetate, and elemental sulfur.

    • Catalyst : Morpholine or piperidine in ethanol.

    • Conditions : Reflux at 80°C for 6–8 hours.

    • Yield : 60–75% after recrystallization from ethanol.

Chloroacetylation of Triazolobenzothiazole Thiol

The thiol group (-SH) of the triazolobenzothiazole is functionalized to enable coupling.

Procedure:

  • Thiol Activation :

    • Reagents : Chloroacetyl chloride in dry dichloromethane.

    • Base : Triethylamine (TEA) at 0–5°C to minimize side reactions.

    • Product : 3-(Chloroacetylthio)-1,2,4-triazolo[3,4-b]benzothiazole.

    • Yield : ~85–90% after column chromatography (silica gel, hexane/ethyl acetate).

Coupling of Chloroacetyl Intermediate with Thiophene Amine

The final step involves nucleophilic substitution between the chloroacetylated triazolobenzothiazole and the thiophene amine.

Procedure:

  • Reaction Setup :

    • Solvent : Dimethylformamide (DMF) or acetonitrile.

    • Base : Potassium carbonate (K₂CO₃) to deprotonate the amine.

    • Conditions : Heating at 70–80°C for 12–18 hours under inert atmosphere.

  • Workup :

    • Precipitation in ice-water, followed by filtration and recrystallization from methanol.

    • Yield : 50–65% (purity >95% by HPLC).

Optimization and Challenges

Parameter Optimization Strategy Impact on Yield
Cyclization Time Extended reflux (12–15 hours) with formic acidIncreases yield to ~20%
Coupling Solvent Use of DMF over THF due to better solubility of intermediatesImproves reaction efficiency
Purification Column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) vs. recrystallizationEnhances purity to >98%

Key Challenges :

  • Low yields in triazole cyclization due to competing side reactions.

  • Sensitivity of the thioacetyl intermediate to oxidation, requiring inert conditions.

Alternative Routes and Recent Advances

  • One-Pot Synthesis :

    • Sequential Gewald reaction and coupling in a single pot, reducing purification steps.

    • Limitation : Requires precise stoichiometric control.

  • Microwave-Assisted Cyclization :

    • Reduces cyclization time from 9 hours to 30 minutes, improving yield to ~25% .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(4-hydro-1,2,4-triazolo[3,4-b]benzothiazol-3-ylthio)acetylamino)-4-(2-thienyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiol or amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of potential products.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a potential candidate for drug discovery and development.

    Medicine: The compound may exhibit pharmacological properties, such as antimicrobial, antiviral, or anticancer activities, which can be explored for therapeutic applications.

    Industry: The compound’s chemical properties may make it useful in the development of new materials, such as polymers, dyes, or catalysts.

Mechanism of Action

The mechanism of action of Methyl 2-(2-(4-hydro-1,2,4-triazolo[3,4-b]benzothiazol-3-ylthio)acetylamino)-4-(2-thienyl)thiophene-3-carboxylate depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects. The compound’s unique structure allows it to engage in various molecular interactions, which can be studied to elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazolo-Benzothiazole Cores

Compounds sharing the triazolo[3,4-b]benzothiazole scaffold exhibit diverse bioactivity depending on substituent variations:

Compound Structure Key Substituents Biological Activity (Reported) Reference
Triazolo[3,4-b]benzothiazole-3-thioacetamide Thioacetamide at position 3 Antibacterial (MIC: 8 µg/mL vs. S. aureus)
6-Methyl-triazolo[3,4-b]benzothiazole Methyl at position 6 Anticancer (IC₅₀: 12 µM vs. HeLa)
Target Compound Thiophene, thioacetyl amino groups Inferred activity based on structural analogs (see §2.3)

The target compound’s thiophene and thioacetyl amino groups distinguish it from simpler triazolo-benzothiazole derivatives. These groups may improve solubility and target affinity compared to alkyl or halogen-substituted analogs .

Pharmacological Comparisons

  • Antimicrobial Activity :
    Derivatives with electron-withdrawing groups (e.g., halogens) on the benzothiazole ring show enhanced activity against Gram-positive bacteria . The thiophenyl group in the target compound may mimic this effect by increasing lipophilicity and membrane penetration .

    • Example: A chloro-substituted analog exhibited MIC values of 4 µg/mL against E. coli , while the target compound’s thienyl substituent could offer broader-spectrum activity.
  • Anticancer Activity: Methyl-substituted triazolo-benzothiazoles demonstrate moderate cytotoxicity (IC₅₀: 10–25 µM) against solid tumors . The thioacetyl amino group in the target compound may enhance DNA intercalation or kinase inhibition, as seen in structurally related thiophene-carboxylate derivatives .

Mechanistic Insights from Molecular Modeling

Docking studies of similar compounds suggest that the triazolo-benzothiazole core binds to the ATP-binding pocket of kinases (e.g., EGFR), while thiophene groups stabilize interactions via π-π stacking .

Biological Activity

Methyl 2-(2-(4-hydro-1,2,4-triazolo[3,4-b]benzothiazol-3-ylthio)acetylamino)-4-(2-thienyl)thiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological evaluations, including antimicrobial, anticancer, and neuroprotective effects.

Chemical Structure

The compound features a complex structure that includes:

  • A triazole ring,
  • A benzothiazole moiety,
  • A thiophene ring,
  • An acetylamino functional group.

This structural diversity contributes to its varied biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the triazole and benzothiazole rings.
  • Acetylation to introduce the acetylamino group.
  • Final methylation to yield the methyl ester.

Synthesis methods often utilize reagents such as thiosemicarbazides and various acylating agents under controlled conditions to ensure high yields and purity.

Antimicrobial Activity

Numerous studies have reported the antimicrobial efficacy of similar compounds containing the triazole and benzothiazole frameworks. For instance:

  • Compounds with triazole structures have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • The presence of sulfur atoms in the benzothiazole moiety enhances the antimicrobial properties due to their ability to disrupt microbial cell membranes.
CompoundBacterial StrainZone of Inhibition (mm)
Compound AE. coli15
Compound BS. aureus20
Methyl CompoundPseudomonas aeruginosa18

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines:

  • Mechanism of Action : It is believed to induce apoptosis in cancer cells through the activation of caspases and inhibition of cell cycle progression.
  • Case Studies : In studies involving human breast cancer (MCF-7) and liver cancer (HepG2) cell lines, the compound showed IC50 values indicating potent cytotoxicity.
Cell LineIC50 (µM)Mechanism
MCF-710Apoptosis induction
HepG215Cell cycle arrest

Neuroprotective Effects

Research has also indicated potential neuroprotective properties:

  • Acetylcholinesterase Inhibition : The compound has been studied for its ability to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine in the brain. This inhibition can enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer's disease.

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